Selective Myeloperoxidase (MPO) Inhibition vs. Broader Peroxidase Activity
In a direct enzyme inhibition assay, 2-methoxybiphenyl-3-amine (represented by a closely related analog with the same core scaffold) demonstrated potent and selective inhibition of recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM [1]. In contrast, its activity against cytochrome P450 3A4 (CYP3A4) was significantly weaker (IC50 = 2600 nM), and it showed minimal inhibition of thyroid peroxidase (TPO) (IC50 = 6300 nM) [1]. This represents a >16-fold selectivity for MPO over CYP3A4 and a >39-fold selectivity over TPO, indicating a targeted interaction profile that is not observed with simpler biphenylamine scaffolds which typically lack this level of enzymatic discrimination.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | MPO: 159 nM; CYP3A4: 2600 nM; TPO: 6300 nM |
| Comparator Or Baseline | Class-level baseline: Unsubstituted biphenylamines generally exhibit low to no MPO inhibition in comparable assays. |
| Quantified Difference | MPO selectivity: >16-fold vs CYP3A4; >39-fold vs TPO. |
| Conditions | Inhibition of recombinant human MPO incubated for 10 min in presence of 120 mM NaCl by aminophenyl fluorescein based assay. CYP3A4 and TPO assays performed under standard conditions. |
Why This Matters
This selective inhibition profile positions the compound as a valuable starting point for developing MPO-targeted therapeutics with reduced off-target effects on drug-metabolizing enzymes and thyroid function.
- [1] BindingDB. BDBM50554044 (CHEMBL4792720): Affinity Data for Myeloperoxidase, Cytochrome P450 3A4, and Thyroid Peroxidase. Curated by ChEMBL. 2025. View Source
